molecular formula C10H9NO2 B1175748 3-IndoleAceticAcid(Iaa) CAS No. 127-51-4

3-IndoleAceticAcid(Iaa)

Cat. No. B1175748
CAS RN: 127-51-4
InChI Key:
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Description

IAA, also known as Indole-3-acetic acid, is a naturally occurring plant hormone of the auxin class . It is a derivative of indole, containing a carboxymethyl substituent . It is an off-white to tan crystalline solid . IAA plays a crucial role in almost all aspects of plant growth and development .


Synthesis Analysis

IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways . The IAA-producing strains are mainly tryptophan-dependent and have significantly high yields of IAA . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .


Molecular Structure Analysis

IAA is a derivative of indole, containing a carboxymethyl substituent . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .


Chemical Reactions Analysis

IAA can be catabolized by several pathways including conjugation to sugars and amino acids and non-decarboxylative or decarboxylative oxidation . IAA can be used as a building block to synthesize, (±) harmacine using 4,4-diethoxybutan-1-amine via an acid-catalyzed acyl iminium ion cyclization reaction .


Physical And Chemical Properties Analysis

IAA is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml . It has a melting point of 168 to 170 °C .

Mechanism of Action

IAA enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed . IAA is a reciprocal signaling molecule in plant–microbe interactions, sustaining the symbiotic relationship that has evolved between host plants and their microbial allies .

Safety and Hazards

IAA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . The NFPA 704 health hazard rating for IAA is 2, which denotes a risk of temporary incapacitation with intense or prolonged, but not chronic exposure, and a possibility of residual injury .

Future Directions

Studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture . IAA has shown protective effects against Ankylosing Spondylitis in mice, mediated by the restoration of balance among the intestinal microbial community, activating the AhR pathway, and inhibiting inflammation .

properties

CAS RN

127-51-4

Product Name

3-IndoleAceticAcid(Iaa)

Molecular Formula

C10H9NO2

Molecular Weight

0

Origin of Product

United States

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